16-Acetoxy-7alpha-methoxyroyleanone 16-Acetoxy-7alpha-methoxyroyleanone
Brand Name: Vulcanchem
CAS No.: 109974-33-6
VCID: VC0025406
InChI: InChI=1S/C23H32O6/c1-12(11-29-13(2)24)16-19(25)17-14(28-6)10-15-22(3,4)8-7-9-23(15,5)18(17)21(27)20(16)26/h12,14-15,25H,7-11H2,1-6H3/t12?,14?,15-,23-/m0/s1
SMILES: CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C)O
Molecular Formula: C23H32O6
Molecular Weight: 404.5 g/mol

16-Acetoxy-7alpha-methoxyroyleanone

CAS No.: 109974-33-6

Main Products

VCID: VC0025406

Molecular Formula: C23H32O6

Molecular Weight: 404.5 g/mol

16-Acetoxy-7alpha-methoxyroyleanone - 109974-33-6

CAS No. 109974-33-6
Product Name 16-Acetoxy-7alpha-methoxyroyleanone
Molecular Formula C23H32O6
Molecular Weight 404.5 g/mol
IUPAC Name 2-[(4bS,8aS)-1-hydroxy-10-methoxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate
Standard InChI InChI=1S/C23H32O6/c1-12(11-29-13(2)24)16-19(25)17-14(28-6)10-15-22(3,4)8-7-9-23(15,5)18(17)21(27)20(16)26/h12,14-15,25H,7-11H2,1-6H3/t12?,14?,15-,23-/m0/s1
Standard InChIKey IFFRMUPHOJDCJS-RXIKFYCZSA-N
Isomeric SMILES CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2OC)(C)C)C)O
SMILES CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C)O
Canonical SMILES CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C)O
Synonyms 16-AC-7-MR
16-acetoxy-7 alpha-methoxyroyleanone
16-acetoxy-7-methoxyroyleanone
PubChem Compound 3080988
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator